trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 735274-92-7
VCID: VC2281480
InChI: InChI=1S/C15H17BrO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
SMILES: C1CCC(C(C1)CC(=O)C2=CC=CC=C2Br)C(=O)O
Molecular Formula: C15H17BrO3
Molecular Weight: 325.2 g/mol

trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.: 735274-92-7

Cat. No.: VC2281480

Molecular Formula: C15H17BrO3

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 735274-92-7

Specification

CAS No. 735274-92-7
Molecular Formula C15H17BrO3
Molecular Weight 325.2 g/mol
IUPAC Name (1R,2S)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17BrO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Standard InChI Key GBKPVVHPQQKNTI-WDEREUQCSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2Br)C(=O)O
SMILES C1CCC(C(C1)CC(=O)C2=CC=CC=C2Br)C(=O)O
Canonical SMILES C1CCC(C(C1)CC(=O)C2=CC=CC=C2Br)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring bearing two key substituents in a trans configuration: a carboxylic acid group and a 2-(2-bromophenyl)-2-oxoethyl moiety. This compound is formally identified by its CAS registry number 735274-92-7 and possesses a molecular formula of C15H17BrO3 with a molecular weight of 325.2 g/mol .

The stereochemistry of this compound is specifically defined, with the (1R,2S) configuration indicating the precise spatial arrangement of the substituents on the cyclohexane ring. Alternative nomenclature for this compound includes "(1R,2S)-2-(2-(2-bromophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid" and "Cyclohexanecarboxylic acid, 2-[2-(2-bromophenyl)-2-oxoethyl]-, (1R,2S)-rel-" .

The compound features multiple functional groups that contribute to its chemical versatility:

  • A carboxylic acid group (-COOH)

  • A ketone moiety (C=O)

  • An ortho-brominated phenyl ring

  • A cyclohexane scaffold with defined stereochemistry

PropertyValueSource
Molecular FormulaC15H17BrO3
Molecular Weight325.2 g/mol
Physical StateCrystalline solid (predicted)Inference based on structure
SolubilityLikely soluble in acetone, dichloromethane, and ethyl acetateInference from related compounds
Estimated pKaApproximately 5.0Inference from related compounds
Estimated Boiling Point>400°CInference from related compounds
Estimated Density~1.1-1.2 g/cm³Inference from related compounds

The compound's stereochemistry plays a crucial role in determining its three-dimensional structure and potential interactions with biological targets or catalytic systems. The trans configuration of the substituents positions them on opposite sides of the cyclohexane ring plane, creating a defined spatial arrangement that influences both reactivity and potential biological activity.

Chemical Reactivity

The reactivity profile of trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is governed by its multiple functional groups, each capable of participating in distinct chemical transformations.

Carboxylic Acid Functionality

The carboxylic acid group can participate in standard transformations including:

  • Esterification reactions with alcohols

  • Amide formation with amines

  • Reduction to primary alcohols

  • Salt formation with bases

  • Decarboxylation under appropriate conditions

Ketone Functionality

The ketone moiety provides sites for nucleophilic additions and can undergo:

  • Reduction to secondary alcohols

  • Condensation reactions with amines to form imines

  • Wittig and related olefination reactions

  • Aldol and related carbon-carbon bond-forming reactions

Bromine Substituent Reactivity

The ortho-bromine substituent on the phenyl ring serves as an excellent handle for:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

  • Metal-halogen exchange reactions

  • Directed ortho-metalation chemistry

  • Nucleophilic aromatic substitution under forcing conditions

The combined presence of these functional groups creates opportunities for selective transformations and the development of complex molecular architectures from this building block.

Supplier NameCountryAdvantage RatingContact Information
Rieke Metals, Inc.United States69Tel: 402 434 2775
J & K SCIENTIFIC LTD.China76Tel: 010-82848833, 400-666-7788
Matrix ScientificUnited States80Tel: 803 788-9494
Shenzhen Polymeri Biochemical Technology Co., Ltd.China58Tel: +86-400-002-6226, +86-13028896684

This commercial availability from multiple sources ensures researchers can access this compound for various applications .

Comparison with Structurally Related Compounds

Examining structural analogs provides valuable context for understanding the specific properties and potential applications of trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid.

Chloro-Substituted Analog

The chloro-substituted analog, trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735274-93-8), differs only in the halogen substituent (chlorine instead of bromine). This substitution results in:

Para-Bromo Positional Isomer

The para-bromo positional isomer, trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735274-88-1), features the bromine atom at the 4-position rather than the 2-position on the phenyl ring . This structural variation introduces:

  • Different electronic distribution across the aromatic system

  • Altered steric environment around the ketone functionality

  • Different directing effects in electrophilic aromatic substitution reactions

  • Potentially different crystallographic properties

Non-Halogenated Variant

The non-halogenated analog, trans-2-(2-oxo-2-phenylethyl)cyclohexane-1-carboxylic acid, lacks the bromine substituent entirely . This structural simplification results in:

  • Different electronic properties of the phenyl ring

  • Absence of halogen-specific reaction pathways

  • Different physical properties, including a predicted boiling point of 418.5±18.0°C and density of 1.141±0.06 g/cm³

These structural relationships highlight how subtle variations in molecular architecture can significantly impact physical properties, chemical reactivity, and potential applications.

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